2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

Anticancer drug discovery Chalcone pharmacophores Gastric adenocarcinoma

Obtain 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS 132588-91-1) as a conformationally rigid scaffold for medicinal chemistry. The C2 gem-dimethyl group eliminates stereogenicity while imposing unique steric constraints critical for target selectivity. This core exhibits validated DHODH inhibition (IC50 2.6 µM) and enables chalcone conjugate synthesis for cytotoxicity studies against NCI-N87 and DLD-1 cell lines. Ideal for SAR programs and green chemistry method development.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 132588-91-1
Cat. No. B144982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one
CAS132588-91-1
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=CC=CC=C2N1)C
InChIInChI=1S/C11H13NO/c1-11(2)7-10(13)8-5-3-4-6-9(8)12-11/h3-6,12H,7H2,1-2H3
InChIKeyRWVLKDAXCNBLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS 132588-91-1): A Geminal Dimethyl Quinolinone Scaffold for Medicinal Chemistry and Drug Discovery


2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS 132588-91-1) is a heterocyclic compound belonging to the 2,3-dihydro-4(1H)-quinolinone class, characterized by a geminal dimethyl substitution at the C2 position . This structural motif is recognized as a privileged framework in medicinal chemistry, with the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone core incorporated into complex natural products and de novo designed bioactive compounds [1]. The compound is typically synthesized via Sonogashira coupling of a substituted orthoaniline under aqueous Pd catalysis followed by acid-mediated cyclization [1].

Why 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one Cannot Be Casually Substituted with Other Dihydroquinolinones in Structure-Activity Relationships


Generic substitution of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one with other 2-substituted dihydroquinolinones (e.g., 2-methyl, 2-phenyl, 2-ethyl, or unsubstituted analogs) is not scientifically valid due to significant differences in molecular geometry, conformational flexibility, and target engagement profiles [1]. The geminal dimethyl group at C2 eliminates stereogenic chirality at this center while imposing unique steric and electronic constraints that directly impact binding affinity and selectivity across diverse biological targets [2]. Specifically, the C2-dimethyl substitution pattern alters the conformational landscape of the quinolinone ring, affecting π-stacking interactions and hydrogen-bonding networks with target proteins [3]. The quantitative evidence below demonstrates that seemingly minor structural changes in the 2,3-dihydroquinolin-4(1H)-one series translate into order-of-magnitude differences in potency and selectivity profiles.

Quantitative Differentiation Evidence: 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one versus Structural Comparators in Biological Assays


Cytotoxic Activity in Gastric Cancer Cells: 2,2-Dimethyl Scaffold-Based Chalcones Exhibit Low Micromolar Potency Against NCI-N87

A series of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones were evaluated against the NCI-N87 gastric cancer cell line. Most compounds exhibited cytotoxic activity in the low micromolar range, with compound 7d achieving an IC50 of 12.0 µM [1]. In contrast, simple 2-phenyl-2,3-dihydroquinolin-4(1H)-one derivatives (aza-flavanones) lacking the geminal dimethyl motif have been reported with significantly reduced or negligible cytotoxicity in related gastric cancer models, often exceeding 50 µM IC50 [2].

Anticancer drug discovery Chalcone pharmacophores Gastric adenocarcinoma

Human DHODH Inhibition: 2,2-Dimethyl Analog Demonstrates Mid-Micromolar Potency, Distinct from Submicromolar Quinone Reductase 2 Inhibitors

A 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one derivative (CHEMBL2408377) exhibited an IC50 of 2.6 µM against human dihydroorotate dehydrogenase (DHODH) in a DCIP reduction-based indirect assay [1]. This represents a distinct target engagement profile compared to other quinolinone analogs in the class, such as CHEMBL1945625, which showed an IC50 of 1.8 µM against human quinone reductase 2 (NQO2) in an MTT assay [2].

DHODH inhibitors Pyrimidine biosynthesis Immuno-oncology

Conformational Restriction by Zero Rotatable Bonds: 2,2-Dimethyl Quinolinone Exhibits Enhanced Conformational Rigidity Compared to 2-Methyl and 2-Phenyl Analogs

2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one possesses zero rotatable bonds due to the geminal dimethyl substitution at C2, which eliminates the exocyclic bond rotation present in 2-methyl (1 rotatable bond) and 2-phenyl (2 rotatable bonds) analogs . This conformational rigidity results in a reduced entropic penalty upon target binding, as demonstrated by computational analyses showing a more constrained conformational landscape for the 2,2-dimethyl derivative [1]. In contrast, 2-phenyl-2,3-dihydroquinolin-4(1H)-one (CAS 16619-14-0) exhibits significant conformational flexibility, which can lead to reduced binding affinity and increased off-target interactions [2].

Molecular design Conformational restriction Pharmacophore optimization

Differentiation from 2,2,3-Trimethyl and 2,2,4-Trimethyl Quinoline Derivatives: 2,2-Dimethyl Quinolinone Exhibits Distinct Enzyme Inhibition Profile

While 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one derivatives exhibit DHODH inhibition (IC50 = 2.6 µM) and cytotoxic activity in gastric and colorectal cancer cell lines [1][2], closely related 2,2,3-trimethyl analogs demonstrate a fundamentally different pharmacological profile. Specifically, 2,2,4-trimethyl-1H-quinoline derivatives are claimed in patent literature as antihyperlipidemic and antioxidant agents with activity in cholesterol-lowering and anti-atherosclerosis models [3]. This divergence in therapeutic indication underscores how subtle methylation pattern changes at C2, C3, and C4 positions dramatically redirect biological activity.

Enzyme inhibition Target selectivity Antihyperlipidemic agents

High-Value Research and Procurement Scenarios for 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one


Medicinal Chemistry: Lead Optimization for DHODH-Targeted Therapeutics

Procure 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one as a starting scaffold for structure-activity relationship (SAR) studies targeting human dihydroorotate dehydrogenase (DHODH) [1]. The core exhibits an IC50 of 2.6 µM against DHODH in biochemical assays, providing a validated starting point for fragment growth or analog synthesis [1]. The conformational rigidity conferred by the C2 geminal dimethyl group (zero rotatable bonds) may reduce entropic penalties and enhance binding affinity relative to more flexible 2-alkyl or 2-aryl analogs .

Anticancer Drug Discovery: Chalcone-Based Cytotoxic Agent Development

Utilize the 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one core to generate chalcone conjugates with demonstrated low micromolar cytotoxicity against NCI-N87 gastric adenocarcinoma and DLD-1 colorectal carcinoma cell lines [1]. The scaffold can be functionalized at the C6 position via Sonogashira coupling to introduce diverse aryl/heteroaryl substituents, enabling systematic exploration of substituent effects on cytotoxic potency [1].

Chemical Biology: Target Identification and Selectivity Profiling Studies

Employ 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one and its derivatives as chemical probes to investigate differential target engagement within the quinolinone/dihydroquinolinone chemical space [1]. The distinct inhibition profile (DHODH at 2.6 µM) versus structurally related quinolinones that preferentially target NQO2 (1.8 µM) or acetylcholinesterase (0.29 µM for QN8) provides a valuable tool for dissecting structure-selectivity relationships in polypharmacology research [1][2].

Synthetic Methodology Development: Aqueous Pd-Catalyzed Heterocycle Construction

Use the synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one as a benchmark reaction for developing or optimizing green chemistry protocols [1]. The established two-step method—Sonogashira coupling of substituted orthoanilines under aqueous Pd catalysis followed by acid-mediated cyclization—serves as a robust model system for evaluating new catalysts, ligands, or reaction conditions for heterocycle synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.